5alpha,10beta-Sibirene
Description
5alpha,10beta-Sibirene (systematic name: (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . Its structure features a fused bicyclic framework with stereochemical specificity at the 5alpha and 10beta positions, distinguishing it from other terpenoids.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m0/s1 |
InChI Key |
ALUIZDJKPCNAGJ-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)C1=C[C@H]2C(=C)CCC[C@@]2(CC1)C |
Canonical SMILES |
CC(C)C1=CC2C(=C)CCCC2(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomers: 5beta,10alpha-Sibirene
Structural and Stereochemical Differences
The stereoisomer 5beta,10alpha-Sibirene (LMPR0103190007) shares the same molecular formula (C₁₅H₂₄ ) and weight as 5alpha,10beta-Sibirene but differs in the spatial orientation of substituents at the 5 and 10 positions (Figure 1). Key distinctions include:
Implications of Stereochemistry
- Physical Properties : Both isomers likely exhibit similar boiling points and solubility due to identical molecular weights, but differences in dipole moments (from stereochemistry) may affect chromatographic retention times or crystallization behavior.
- Biological Activity : Stereochemical variations often influence interactions with enzymes or receptors. For example, 5alpha-reductase inhibitors (e.g., steroids in ) show activity dependent on stereochemistry, suggesting that Sibirene isomers might diverge in bioactivity .
Structural Isomers: (Z)-gamma-Bisabolene
Structural Divergence (Z)-gamma-Bisabolene (C₁₅H₂₄) is a monocyclic sesquiterpene with a linear backbone and a single cyclohexene ring, contrasting sharply with this compound’s bicyclic framework (Figure 1). Key differences include:
Functional Implications
- Industrial Applications : Linear terpenes like bisabolene are precursors in fragrance and biofuel industries, whereas bicyclic terpenes like Sibirene may serve as chiral building blocks in asymmetric synthesis.
- Reactivity : Bicyclic systems in Sibirene could undergo ring-opening reactions under acidic conditions, a pathway less accessible to bisabolene .
Comparison with Ergosta-Series Steroids
While ergosta compounds (e.g., Ergosta-7,22-diene-3β-ol, MOL000798) share stereochemical descriptors (e.g., 5alpha, 3beta), they are structurally distinct from Sibirene:
- Backbone: Ergosta derivatives are tetracyclic steroids with a cyclopentanophenanthrene core, whereas Sibirene is bicyclic.
- Functional Groups : Ergosta compounds often feature hydroxyl or ketone groups (e.g., MOL000796, MOL000797), enabling hydrogen bonding absent in hydrocarbon Sibirene .
Data Table: Key Properties of this compound and Comparators
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Functional Groups | Stereochemical Features |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₄ | 204.1878 | Bicyclic sesquiterpene | None (hydrocarbon) | 4aR,8aR; 5alpha,10beta |
| 5beta,10alpha-Sibirene | C₁₅H₂₄ | 204.1878 | Bicyclic sesquiterpene | None (hydrocarbon) | 4aS,8aR; 5beta,10alpha |
| (Z)-gamma-Bisabolene | C₁₅H₂₄ | 204.1878 | Monocyclic sesquiterpene | None (hydrocarbon) | (1Z)-bisabola-1(10),4,7(11)-triene |
| Ergosta-7,22-diene-3β-ol | C₂₈H₄₆O | 410.68 | Tetracyclic steroid | 3β-hydroxyl | 5alpha,7,22-diene |
Research Implications and Gaps
- Stereochemical Effects : Further studies could explore how 5alpha,10beta vs. 5beta,10alpha configurations impact Sibirene’s interactions with biological targets (e.g., enzymes in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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